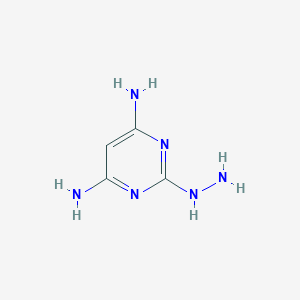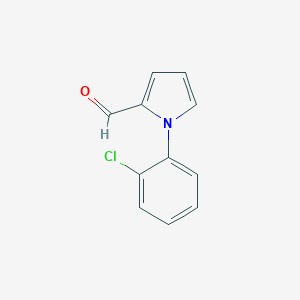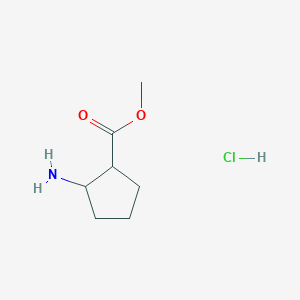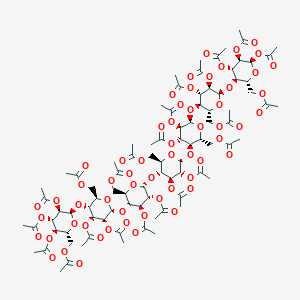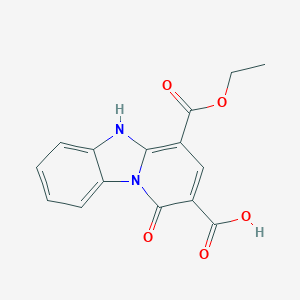
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole, also known as THI, is a natural compound found in various plants such as tea, coffee, and cocoa. THI has been studied for its potential therapeutic effects on a range of diseases, including cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of oxidative stress and inflammation, modulation of cell signaling pathways, and induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole can reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. Additionally, 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has been shown to have a protective effect on the cardiovascular system by reducing the accumulation of oxidized LDL cholesterol and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole in lab experiments is its natural origin, which makes it a safer and more accessible compound compared to synthetic drugs. 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has also been shown to have low toxicity and high bioavailability. However, one of the limitations of using 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole in lab experiments is its instability, which can affect its efficacy and reproducibility.
Orientations Futures
There are several future directions for the study of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole. One direction is to investigate the potential of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Another direction is to study the mechanism of action of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole in more detail to better understand its therapeutic effects. Additionally, future studies could focus on the development of more stable and effective forms of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole for use in clinical settings.
Conclusion:
In conclusion, 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is a natural compound with potential therapeutic effects in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole and its mechanisms of action.
Méthodes De Synthèse
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole can be synthesized using different methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the chemical synthesis of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole from 3,4-dihydroxybenzaldehyde and imidazole. The reaction is catalyzed by a base such as potassium carbonate and requires the use of a solvent such as dimethylformamide.
Applications De Recherche Scientifique
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has been extensively studied for its potential therapeutic effects in various diseases. Studies have shown that 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
116218-74-7 |
|---|---|
Nom du produit |
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole |
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
4-[hydroxy(1H-imidazol-2-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H10N2O3/c13-7-2-1-6(5-8(7)14)9(15)10-11-3-4-12-10/h1-5,9,13-15H,(H,11,12) |
Clé InChI |
SHIFMTURFGWSMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O |
Synonymes |
1,2-Benzenediol, 4-(hydroxy-1H-imidazol-2-ylmethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)
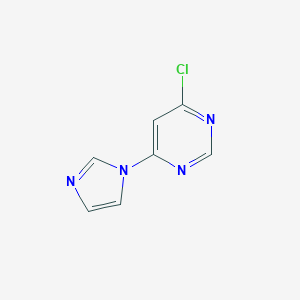

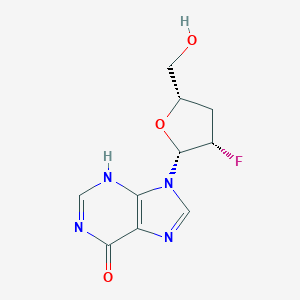
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
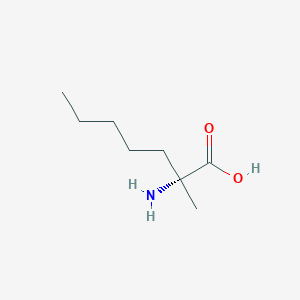

![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
